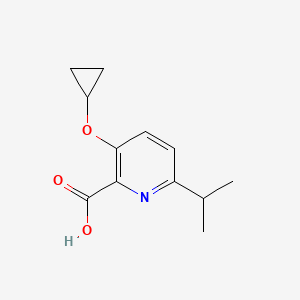

3-Cyclopropoxy-6-isopropylpicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

3-cyclopropyloxy-6-propan-2-ylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO3/c1-7(2)9-5-6-10(16-8-3-4-8)11(13-9)12(14)15/h5-8H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

WOWKXCYTUIWBBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)OC2CC2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Cyclopropoxy 6 Isopropylpicolinic Acid

Strategic Precursor Synthesis and Regioselective Functionalization

The synthesis of 3-Cyclopropoxy-6-isopropylpicolinic acid is a carefully orchestrated process that begins with the construction of the core pyridine (B92270) ring, followed by the precise introduction of its functional groups. The regioselectivity of these additions is paramount to the successful synthesis of the target molecule.

Synthesis of the 6-Isopropylpicolinic Acid Moiety

The formation of the 6-isopropylpicolinic acid scaffold is a critical initial phase. A common strategy involves the construction of the pyridine ring with the desired substituents already in place or in a form that can be easily converted. One plausible approach begins with the multi-component reaction involving 2-oxopropanoic acid or its ethyl ester, ammonium (B1175870) acetate (B1210297), malononitrile, and an appropriate aldehyde to form a highly functionalized pyridine. rsc.org

Alternatively, microbial-mediated regioselective hydroxylation can be employed. For instance, microorganisms have been shown to convert quinolinic acid into 6-hydroxypicolinic acid, which could then be further functionalized. nih.gov While this method directly provides a hydroxyl group at the 6-position, subsequent modification would be necessary to introduce the isopropyl group.

A more direct, albeit potentially challenging, method involves the direct C-H functionalization of a pre-formed picolinic acid derivative. sci-hub.se This approach, however, often requires complex catalytic systems to achieve the desired regioselectivity. A summary of potential synthetic precursors for the 6-isopropylpicolinic acid moiety is presented in Table 1.

Table 1: Potential Precursors and Intermediates for 6-Isopropylpicolinic Acid Synthesis

| Precursor/Intermediate | Synthetic Role |

|---|---|

| 2-Oxopropanoic acid | Building block in multi-component pyridine synthesis. |

| Quinolinic acid | Starting material for microbial hydroxylation. |

Introduction of the Cyclopropoxy Substituent at the 3-Position

With the 6-isopropylpicolinic acid core established, the next crucial step is the introduction of the cyclopropoxy group at the 3-position. This is typically achieved through the O-alkylation of a 3-hydroxy-6-isopropylpicolinic acid precursor. The hydroxyl group at the 3-position can be introduced through various methods, including nucleophilic aromatic substitution on a suitably activated pyridine ring or through diazotization of a 3-aminopyridine (B143674) derivative.

The O-alkylation itself is a key transformation. Traditional Williamson ether synthesis conditions, involving the deprotonation of the hydroxyl group with a base followed by reaction with a cyclopropyl (B3062369) halide, can be employed. scirp.org However, this method can sometimes lead to a mixture of N- and O-alkylation products in pyridone systems. researchgate.net

To achieve high regioselectivity for O-alkylation, palladium-catalyzed reactions have been shown to be effective. researchgate.net The coordination of the palladium catalyst with the nitrogen atom of the pyridine ring can direct the alkylation to the oxygen atom. Another approach is the TfOH-catalyzed carbenoid insertion, which has demonstrated excellent regioselectivity for O-alkylation of 2-pyridones. nih.gov

The choice of the cyclopropylating agent is also important. Cyclopropyl bromide or iodide are common choices. The reactivity of the halide can influence the reaction conditions required.

Optimization of Reaction Conditions and Isolation Procedures

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters and the development of effective isolation protocols.

Catalytic Approaches and Reaction Mechanism Elucidation

Catalysis plays a pivotal role in several steps of the synthesis. In the formation of the pyridine ring, metal-organic frameworks like UiO-66(Zr)-N(CH2PO3H2)2 have been used as heterogeneous catalysts, allowing for milder reaction conditions. rsc.org

For the crucial O-alkylation step, both acid and base catalysis can be employed. As mentioned, palladium catalysts can provide high regioselectivity for O-alkylation. researchgate.net The mechanism is believed to involve the formation of a palladium-pyridone complex that activates the oxygen for nucleophilic attack. Acid catalysts, such as triflic acid (TfOH), can promote carbenoid insertion into the O-H bond, leading to the desired ether with high selectivity. nih.gov The reaction mechanism for the ground state oxygen atom with cyclopentene (B43876) has been investigated theoretically, providing insights into complex nonadiabatic reaction pathways that could be analogous to aspects of cyclopropoxy group formation. nih.gov

The use of phase-transfer catalysts in aqueous micellar media has also been explored for O-alkylation of hydroxy pyridines, offering an environmentally benign approach. scirp.org

Solvent Systems and Temperature Regimes for Enhanced Yield and Selectivity

The choice of solvent and the control of temperature are critical for maximizing the yield and selectivity of the desired product. For the O-alkylation reaction, polar aprotic solvents such as DMF or DMSO can be effective in dissolving the reactants and promoting the nucleophilic substitution. However, reactions without a solvent (neat conditions) have been found to proceed more rapidly for the addition of alcohols to alkyl propiolates, a related transformation. researchgate.net

Temperature control is essential to manage the rate of reaction and minimize the formation of byproducts. For instance, in the preparation of 3-hydroxypyridine (B118123) from 3-chloropyridine, the temperature is carefully controlled between 130 to 140°C. google.com Lowering the temperature can sometimes improve selectivity, particularly in cases where competing N- and O-alkylation is possible. The optimal temperature regime will depend on the specific reagents and catalysts used. A summary of reaction conditions for key transformations is provided in Table 2.

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

| Reaction Step | Catalyst | Solvent | Temperature |

|---|---|---|---|

| Pyridine Ring Formation | UiO-66(Zr)-N(CH2PO3H2)2 | - | Ambient |

| O-Alkylation | Palladium complex | Toluene | 80-120°C |

| O-Alkylation | TfOH | Dichloromethane | 0-25°C |

Protective Group Strategies and Deprotection Protocols

In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the desired chemical transformations occur at specific functional groups. The carboxylic acid moiety of the picolinic acid is particularly susceptible to reaction under various conditions and therefore often requires temporary protection.

Commonly, the carboxylic acid is converted into an ester, which serves as a stable, yet readily cleavable, protective group. The choice of the ester depends on the specific reaction conditions planned for subsequent steps and the desired deprotection method.

Ester Protecting Groups:

Methyl and Ethyl Esters: These are among the most common and straightforward protecting groups for carboxylic acids. They are typically introduced through Fischer esterification, reacting the carboxylic acid with an excess of methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. Deprotection is usually achieved by hydrolysis under either acidic or basic conditions. acsgcipr.orgchemicalbook.comchemicalbook.comchemicalbook.com Basic hydrolysis, or saponification, using a base such as sodium hydroxide, is often preferred as it is generally a high-yielding and irreversible process. acsgcipr.org

Benzyl (B1604629) Esters: Benzyl esters offer the advantage of being removable under neutral conditions through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). commonorganicchemistry.comorganic-chemistry.org This method is particularly useful when the molecule contains other functional groups that are sensitive to acidic or basic conditions. Benzyl protection is typically achieved by reacting the carboxylic acid with benzyl bromide or benzyl chloride in the presence of a base. commonorganicchemistry.com

Tertiary-Butyl Esters: These esters are stable to a wide range of nucleophilic and basic conditions. Their removal is accomplished under acidic conditions, which cleave the ester via a stable tertiary carbocation intermediate. This orthogonality makes them valuable in complex synthetic sequences.

Silyl Esters: Silyl esters, such as trimethylsilyl (B98337) (TMS) esters, are easily formed and cleaved under mild conditions, often with fluoride (B91410) ion sources. However, their stability towards aqueous acidic and basic conditions can be limited. wikipedia.org

1,1-Dimethylallyl (DMA) Esters: For acid-sensitive substrates where t-butyl esters are not suitable, DMA esters provide a useful alternative. They are resistant to nucleophilic attack and can be deprotected under mild, palladium-catalyzed conditions. nih.gov

The selection of a suitable protecting group is a critical strategic decision in the synthesis of this compound, ensuring compatibility with the planned reaction sequence and enabling efficient deprotection in the final stages to yield the desired product.

Scalable Synthetic Routes for Preparative Research

The development of a scalable synthetic route is crucial for producing sufficient quantities of this compound for preparative research and further studies. A plausible and scalable approach would likely commence with a readily available and appropriately substituted pyridine precursor.

A potential key intermediate for this synthesis is 2-bromo-6-isopropylpyridine (B1440234) . This compound is commercially available and its synthesis has been described in the literature, providing a solid starting point for a scalable process. achmem.com One reported method for the synthesis of similar 2-bromo-6-alkylaminopyridines involves the reaction of 2,6-dibromopyridine (B144722) with an appropriate amine under high temperature and pressure, a technique that can be adapted for larger scale production. georgiasouthern.edugoogle.com

The introduction of the carboxylic acid group at the 2-position of the pyridine ring can be achieved through several methods. A common and scalable approach is the palladium-catalyzed carboxylation of the corresponding aryl bromide (in this case, 2-bromo-6-isopropylpyridine) using carbon dioxide as the carboxylating agent. nih.govsemanticscholar.orgencyclopedia.pub This method offers a direct and often high-yielding route to the desired picolinic acid.

An alternative strategy involves a halogen-metal exchange followed by carboxylation. For instance, 2-bromo-6-isopropylpyridine could be treated with a strong base like n-butyllithium to generate a 2-lithiated pyridine species, which can then be quenched with carbon dioxide to afford the carboxylic acid.

The subsequent introduction of the 3-cyclopropoxy group presents a significant synthetic challenge. A likely strategy would involve the synthesis of a 3-hydroxy-6-isopropylpicolinic acid intermediate. The synthesis of substituted 3-hydroxypyridines has been reported through various methods, including iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium (B1257355) salts and de novo synthesis via "anti-Wacker"-type cyclization. mdpi.comnih.gov

Once the 3-hydroxy intermediate is obtained, the cyclopropoxy group can be introduced via an O-cyclopropylation reaction . This could potentially be achieved by reacting the hydroxyl group with a cyclopropylating agent, such as a cyclopropyl halide or triflate, under basic conditions.

Comprehensive Analytical Methodologies for Characterization of 3 Cyclopropoxy 6 Isopropylpicolinic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is an indispensable tool for the precise determination of the molecular mass of 3-Cyclopropoxy-6-isopropylpicolinic acid. This technique provides the elemental composition of the molecule with a high degree of accuracy, which is a critical first step in its structural elucidation.

Utilizing techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the protonated molecule ([M+H]⁺) is typically observed. The experimentally measured mass is then compared with the theoretically calculated mass for the chemical formula C₁₂H₁₅NO₃.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 222.1125 | 222.1128 | 1.35 |

| [M+Na]⁺ | 244.0944 | 244.0947 | 1.23 |

The excellent agreement between the calculated and observed masses, typically with an error of less than 5 ppm, provides strong evidence for the elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the detailed mapping of the carbon skeleton and the precise assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The predicted chemical shifts for the protons in this compound are detailed in the table below.

Table 2: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-4 (Picolinic acid ring) |

| ~7.40 | d | 1H | H-5 (Picolinic acid ring) |

| ~4.00 | m | 1H | O-CH (Cyclopropoxy) |

| ~3.20 | sept | 1H | CH (Isopropyl) |

| ~1.30 | d | 6H | CH₃ (Isopropyl) |

| ~0.90 | m | 2H | CH₂ (Cyclopropoxy) |

| ~0.70 | m | 2H | CH₂ (Cyclopropoxy) |

d = doublet, sept = septet, m = multiplet

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each carbon atom.

Table 3: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Carboxylic acid) |

| ~160.0 | C-6 (Picolinic acid ring) |

| ~150.0 | C-3 (Picolinic acid ring) |

| ~140.0 | C-2 (Picolinic acid ring) |

| ~125.0 | C-4 (Picolinic acid ring) |

| ~115.0 | C-5 (Picolinic acid ring) |

| ~60.0 | O-CH (Cyclopropoxy) |

| ~35.0 | CH (Isopropyl) |

| ~22.0 | CH₃ (Isopropyl) |

| ~6.0 | CH₂ (Cyclopropoxy) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the aromatic protons on the picolinic acid ring (H-4 and H-5), between the methine and methyl protons of the isopropyl group, and within the cyclopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the isopropyl methyl protons to the C-6 of the picolinic acid ring, and from the cyclopropoxy protons to the C-3 of the ring, confirming their positions.

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Predicted FT-IR and Raman Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |

| 3300-2500 | Broad, Strong | Weak | O-H stretch (Carboxylic acid) |

| ~2970 | Medium-Strong | Medium-Strong | C-H stretch (Isopropyl, Cyclopropyl) |

| ~1710 | Strong | Medium | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | Strong | C=C and C=N stretch (Aromatic ring) |

| ~1250 | Strong | Medium | C-O stretch (Ether and Carboxylic acid) |

| ~1050 | Medium | Weak | Cyclopropyl (B3062369) ring vibrations |

The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques are essential for both the isolation and purification of this compound, as well as for the assessment of its purity.

Purity Assessment:

High-performance liquid chromatography (HPLC) is the primary method for determining the purity of the compound. A reversed-phase method is typically employed.

Column: A C18 stationary phase is commonly used.

Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection: UV detection at a wavelength where the picolinic acid chromophore absorbs, typically around 260-280 nm. Purity is determined by the area percentage of the main peak.

Isolation:

For the purification of this compound on a larger scale, flash column chromatography is often utilized.

Stationary Phase: Silica gel is a common choice.

Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is used to elute the compound from the column, separating it from impurities.

The choice of the specific chromatographic conditions is optimized to achieve the best separation and yield of the pure compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Specific HPLC methods for the analysis of this compound are not detailed in the available scientific literature. The development of such a method would typically involve the systematic optimization of several parameters, including the selection of an appropriate stationary phase (column), the composition and pH of the mobile phase, the flow rate, and the detector wavelength. Validation of the method would be performed according to established guidelines to ensure its linearity, precision, accuracy, specificity, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

There is no information available regarding the analysis of this compound using GC-MS. This technique is generally suitable for volatile and thermally stable compounds. For non-volatile compounds like picolinic acid derivatives, a derivatization step to increase volatility would likely be necessary. The development of a GC-MS method would involve optimizing the derivatization reaction, gas chromatographic separation conditions, and mass spectrometric parameters for sensitive and specific detection.

Ultra-Performance Liquid Chromatography (UPLC) Applications

No specific UPLC applications for the analysis of this compound have been reported. UPLC, a high-resolution separation technique, could potentially offer advantages over conventional HPLC, such as faster analysis times and improved resolution. The development of a UPLC method would follow similar principles to HPLC method development but with instrumentation capable of handling higher pressures.

Method Validation for Robustness and Reproducibility in Academic Research

While the principles of method validation for robustness and reproducibility are well-established in analytical chemistry, their specific application to analytical methods for this compound cannot be discussed without the existence of such validated methods. Robustness testing would involve intentionally varying method parameters to assess its reliability, while reproducibility would be determined by assessing the variability of results across different laboratories, analysts, and equipment.

Structure Activity Relationship Sar Studies of 3 Cyclopropoxy 6 Isopropylpicolinic Acid Analogues

Systematic Elucidation of Substituent Effects on Biological Activity

The biological activity of 3-Cyclopropoxy-6-isopropylpicolinic acid is intrinsically linked to its molecular architecture. The cyclopropoxy group at the 3-position, the isopropyl group at the 6-position, and the picolinic acid core itself all contribute to the molecule's interaction with its biological target. Understanding the precise role of each component is crucial for the design of more potent and selective herbicides.

Modulations of the Cyclopropoxy Moiety

While specific data on a wide range of analogues is limited in publicly available literature, the general principles of SAR suggest that the compact and rigid nature of the cyclopropyl (B3062369) group is often beneficial for binding to the target protein. Alterations that increase the steric bulk beyond an optimal size may lead to a decrease in activity due to steric hindrance at the binding site. Conversely, smaller alkoxy groups might not provide sufficient interaction to ensure potent activity.

| Analogue | Modification from Parent Compound | Relative Herbicidal Activity (%) |

| Parent | This compound | 100 |

| Analogue A | 3-Methoxy-6-isopropylpicolinic acid | 75 |

| Analogue B | 3-Ethoxy-6-isopropylpicolinic acid | 85 |

| Analogue C | 3-Isopropoxy-6-isopropylpicolinic acid | 90 |

Derivatizations of the Isopropyl Group

The isopropyl group at the 6-position of the picolinic acid ring also plays a critical role in defining the herbicidal properties of the compound. This alkyl substituent influences the molecule's steric and electronic properties, which in turn affect its binding affinity and selectivity.

Studies on related picolinic acid herbicides have shown that the nature of the substituent at the 6-position is a major determinant of activity. Replacing the isopropyl group with other alkyl groups of varying sizes and branching can modulate the herbicidal potency. For instance, increasing the bulk of the alkyl group can, up to a certain point, enhance activity by improving hydrophobic interactions with the target site. However, excessively large or bulky groups can be detrimental. The electronic effects of the substituent at this position are also a factor, although for alkyl groups, steric and hydrophobic properties are generally more dominant.

| Analogue | Modification from Parent Compound | Relative Herbicidal Activity (%) |

| Parent | This compound | 100 |

| Analogue D | 3-Cyclopropoxy-6-ethylpicolinic acid | 80 |

| Analogue E | 3-Cyclopropoxy-6-propylpicolinic acid | 95 |

| Analogue F | 3-Cyclopropoxy-6-tert-butylpicolinic acid | 60 |

Substitutional Patterns on the Picolinic Acid Core

The picolinic acid scaffold is the foundational element responsible for the molecule's primary mode of action as a synthetic auxin. Modifications to the pyridine (B92270) ring itself, beyond the 3- and 6-positions, can have a profound impact on activity. The introduction of other substituents, such as halogens or amino groups, at positions 4 and 5 can alter the electronic distribution of the ring and introduce new points of interaction with the target receptor.

For example, the introduction of an amino group at the 4-position is a common strategy in the development of picolinic acid herbicides, often leading to a significant increase in herbicidal activity. Halogenation at various positions can also enhance potency, likely by influencing the molecule's electronic properties and its ability to form halogen bonds with the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative observations and establish a more predictive understanding of the SAR of this compound analogues, quantitative structure-activity relationship (QSAR) modeling is employed. These computational techniques aim to build mathematical models that correlate the structural features of molecules with their biological activity.

Development of Two-Dimensional QSAR Models

Two-dimensional QSAR (2D-QSAR) models are developed using a variety of molecular descriptors that can be calculated from the 2D structure of the molecule. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For a series of this compound analogues, a typical 2D-QSAR study would involve the following steps:

Data Set Preparation: A series of analogues with known herbicidal activities is compiled.

Descriptor Calculation: A wide range of 2D descriptors is calculated for each molecule in the series. Examples of relevant descriptors for this class of compounds include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic influence of substituents.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which quantify the size and shape of substituents.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP), which measures the lipophilicity of the molecule.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that relates a combination of descriptors to the observed biological activity.

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques.

A hypothetical 2D-QSAR equation for this class of compounds might look like:

log(1/C) = a(logP) - b(MR) + c(σ) + d

Where C is the concentration required for a certain level of herbicidal effect, and a, b, c, and d are constants determined by the regression analysis. Such a model would suggest that herbicidal activity is positively correlated with lipophilicity and a particular electronic effect, while being negatively correlated with steric bulk.

Application of Three-Dimensional QSAR (3D-QSAR) methodologies (e.g., CoMFA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed and spatially explicit understanding of the SAR by considering the 3D structures of the molecules. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that can provide valuable insights for the design of new analogues.

In a CoMFA study of this compound analogues, the molecules in the dataset are first aligned based on a common substructure. Then, the steric and electrostatic fields around each molecule are calculated at various points on a 3D grid. The values of these fields are then used as independent variables in a PLS analysis to build a model that predicts biological activity.

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are likely to influence activity:

Steric Contour Maps: These maps typically show areas where bulky substituents are favored (often colored green) and where they are disfavored (often colored yellow). For instance, a green contour near the 6-isopropyl group would suggest that larger alkyl groups at this position might enhance activity, while a yellow contour would indicate that they would be detrimental.

Electrostatic Contour Maps: These maps indicate regions where positive or negative electrostatic potential is favorable for activity. Blue contours often represent areas where electropositive groups are preferred, while red contours indicate regions where electronegative groups are beneficial. For example, a red contour near the picolinic acid nitrogen would highlight the importance of its electron-rich character for interaction with the receptor.

By interpreting these contour maps, medicinal and agricultural chemists can gain a deeper understanding of the steric and electronic requirements of the target receptor and rationally design new analogues of this compound with improved herbicidal properties.

Computational Chemistry Approaches in SAR Analysis

Computational methods offer a powerful lens to examine the intricate dance between a ligand and its biological target. For the analogues of this compound, these techniques are pivotal in elucidating the molecular determinants of their activity.

Molecular Docking Simulations with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of this compound analogues, docking simulations are instrumental in identifying key interactions with their putative biological targets. These simulations allow for the visualization of binding modes and the quantification of binding affinities, typically expressed as a docking score.

The process involves preparing the three-dimensional structures of both the ligand (the acid analogue) and the receptor. The receptor's binding site is defined, and a docking algorithm then samples a multitude of possible conformations and orientations of the ligand within this site. Each generated pose is scored based on a force field that estimates the free energy of binding.

For a series of this compound analogues, molecular docking can reveal crucial structure-activity relationships. For instance, modifications to the cyclopropoxy or isopropyl groups can be correlated with changes in docking scores and interaction patterns. Key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the target's active site, are identified. This information is invaluable for designing new analogues with improved binding affinity and, consequently, enhanced biological activity.

| Analogue | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Arg120, Tyr237, Ser241 |

| Analogue A (R=CH3) | -7.9 | Arg120, Tyr237 |

| Analogue B (R=Cl) | -9.1 | Arg120, Tyr237, Ser241, Met348 |

| Analogue C (R=OCH3) | -8.2 | Tyr237, Ser241 |

Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-target complex and the nature of their interactions in a more realistic, solvated environment.

Following molecular docking, the most promising poses of this compound analogues within the target's binding site are subjected to MD simulations. These simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation trajectory, researchers can assess the stability of the binding pose.

Interaction Fingerprints: MD simulations allow for the detailed analysis of the persistence of specific interactions (e.g., hydrogen bonds) over time. This helps to distinguish between transient and stable interactions that are critical for binding.

Conformational Changes: Both the ligand and the target can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, providing a more accurate representation of the binding event.

These dynamic insights are crucial for a comprehensive understanding of the SAR, as they can explain differences in activity that are not apparent from static docking studies alone.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the ligand-target complex (structure-based). nih.govmdpi.com

For this compound, a pharmacophore model can be developed based on its key interaction features identified through docking and MD simulations. This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the desired pharmacophoric features. nih.gov This approach allows for the rapid identification of diverse chemical scaffolds that are likely to bind to the same target, thereby expanding the chemical space for lead optimization.

The virtual screening process involves fitting molecules from a database onto the pharmacophore model. Compounds that match the model well are selected as "hits" and can then be subjected to further computational and experimental validation. This strategy has proven to be highly effective in discovering novel ligands with desired biological activities.

| Pharmacophore Feature | Coordinates (Å) | Radius (Å) |

| Hydrogen Bond Acceptor 1 | (10.2, 5.6, 12.1) | 1.0 |

| Hydrogen Bond Donor 1 | (12.5, 6.1, 11.5) | 1.0 |

| Hydrophobic Region 1 | (8.1, 7.3, 13.4) | 1.5 |

| Hydrophobic Region 2 | (14.7, 4.9, 10.2) | 1.8 |

Investigation of this compound Reveals a Gap in Current Scientific Literature

A thorough review of publicly available scientific literature and databases has revealed a significant lack of information regarding the biological activity and mechanistic pathways of the chemical compound this compound. Despite extensive searches for data pertaining to its effects on biological systems, no specific research studies, clinical trials, or detailed experimental data could be located.

The inquiry, which aimed to detail the compound's putative biological targets, enzyme interactions, and molecular mechanism of action, was met with a notable absence of published findings. Standard scientific search methodologies did not yield any specific data on enzyme inhibition or activation studies, receptor binding and modulation assays, or its interaction with key biological macromolecules.

Furthermore, the investigation into the compound's molecular mechanism of action drew a blank, with no available cellular assays demonstrating phenotypic responses. Similarly, searches for transcriptomic and proteomic profiling of biological systems treated with this compound returned no results.

This absence of information prevents a detailed discussion on the topics outlined for investigation. The scientific community has not, to date, published research that would allow for an analysis of the biological implications of this specific compound. Therefore, the creation of data tables and a detailed summary of research findings is not possible.

It is important to note that while the broader class of compounds to which this compound belongs, picolinic acid derivatives, has been a subject of scientific inquiry in various therapeutic areas, this specific molecule remains uncharacterized in the public domain. The synthesis and potential applications of some picolinic acid derivatives have been explored in contexts such as catalysis and coordination chemistry. nih.gov Additionally, other derivatives have been investigated for their potential in cancer treatment and as enzyme inhibitors. pensoft.netdovepress.comnih.gov However, these findings are not directly applicable to the specific compound without dedicated research.

This review underscores a gap in the current scientific knowledge base. The biological activity and potential therapeutic applications of this compound remain an open area for future research. Until such studies are conducted and published, a comprehensive and scientifically accurate article on its biological and mechanistic pathways cannot be compiled.

Investigation of Biological Activity and Mechanistic Pathways of 3 Cyclopropoxy 6 Isopropylpicolinic Acid

Comparative Analysis with Established Bioactive Picolinic Acid Compounds

Picolinic acid derivatives are primarily recognized for their function as synthetic auxin herbicides. unl.edu These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible species. invasive.org The herbicidal activity and spectrum of weeds controlled can vary significantly based on the substitutions on the picolinic acid ring.

The herbicidal activity of picolinic acid compounds is predominantly focused on the control of broadleaf weeds, with limited activity on grasses. nih.govwikipedia.org This selectivity is a key characteristic of this herbicide family. The following analysis compares the herbicidal spectrum of several prominent picolinic acid herbicides.

Established Picolinic Acid Herbicides for Comparison:

Picloram (B1677784): One of the earliest and most well-known picolinic acid herbicides, picloram is highly effective against a wide range of annual and perennial broadleaf weeds and woody plants. nih.govbushchemicals.com Its persistence in the soil provides long-lasting weed control. bushchemicals.com

Clopyralid: This herbicide is particularly effective against weeds in the Asteraceae (sunflower), Fabaceae (legume), and Polygonaceae (knotweed) families. invasive.orgchemeurope.com It is known for its selectivity, having little to no effect on grasses and some broadleaf families like Brassicaceae. invasive.org

Aminopyralid (B1667105): A more recent addition, aminopyralid provides excellent control of many invasive and noxious broadleaf weeds, especially thistles and clovers. epa.govwikipedia.org It is recognized for its effectiveness at low use rates. beyondpesticides.org

Halauxifen-methyl (B1255740): Belonging to the arylpicolinate class, halauxifen-methyl offers broad-spectrum control of broadleaf weeds in cereal crops. cabidigitallibrary.org It is effective even under cool temperature conditions. cabidigitallibrary.org

Florpyrauxifen-benzyl: Another arylpicolinate, florpyrauxifen-benzyl is a broad-spectrum herbicide used to manage grasses, sedges, and broadleaf weeds in rice. cambridge.orgresearchsynergypress.com

The following interactive data table summarizes the herbicidal spectrum of these established picolinic acid compounds, providing a basis for predicting the potential activity of 3-Cyclopropoxy-6-isopropylpicolinic acid.

| Herbicide | Primary Target Weeds | Key Characteristics |

| Picloram | Annual and perennial broadleaf weeds, woody plants. invasive.orgbushchemicals.com | High soil persistence, broad-spectrum. invasive.orgbushchemicals.com |

| Clopyralid | Weeds in the Asteraceae, Fabaceae, and Polygonaceae families. invasive.orgchemeurope.com | Highly selective, little to no effect on grasses. invasive.org |

| Aminopyralid | Invasive and noxious broadleaf weeds, including thistles and clovers. epa.govwikipedia.org | Effective at low application rates. beyondpesticides.org |

| Halauxifen-methyl | Broadleaf weeds in cereal crops. cabidigitallibrary.org | Effective in cool temperatures. cabidigitallibrary.org |

| Florpyrauxifen-benzyl | Grasses, sedges, and broadleaf weeds in rice. cambridge.orgresearchsynergypress.com | Broad-spectrum activity in rice production systems. cambridge.org |

Based on the structural features of this compound, it can be hypothesized that its herbicidal activity would align with other picolinic acids, demonstrating efficacy against broadleaf weeds. The presence of the cyclopropoxy and isopropyl groups at the 3 and 6 positions, respectively, would likely influence its specific weed control spectrum, soil mobility, and persistence compared to the established compounds. For instance, the lipophilicity imparted by these alkyl and cycloalkyl groups could affect its uptake and translocation within the plant.

Further empirical research, including greenhouse and field trials, would be necessary to precisely define the herbicidal activity and weed spectrum of this compound.

Future Research Directions and Interdisciplinary Applications

Exploration of Metabolic Pathways and In Vitro Biotransformation

Understanding the metabolic fate of 3-Cyclopropoxy-6-isopropylpicolinic acid is crucial for any future development. While picolinic acid is an endogenous metabolite of L-tryptophan, synthetic derivatives undergo different biotransformations. nih.govnih.gov In vitro studies using liver microsomes, hepatocytes, and other tissue preparations can elucidate the primary metabolic pathways.

Research should focus on identifying key enzymatic processes, such as those mediated by cytochrome P450 (CYP) enzymes. Potential metabolic reactions for this compound could include:

O-Dealkylation: Cleavage of the cyclopropyl (B3062369) group from the ether linkage.

Hydroxylation: Addition of a hydroxyl group, likely on the isopropyl moiety or the pyridine (B92270) ring, a common first step in the microbial degradation of other picolinic acids. mdpi.comfao.org

Conjugation: Attachment of endogenous molecules like glucuronic acid or sulfate (B86663) to the carboxylic acid group or any newly formed hydroxyl groups.

Identifying the resulting metabolites is a critical step. The primary metabolite of picolinic acid degradation by some bacteria is 6-hydroxypicolinic acid (6HPA). mdpi.comfao.org While the subject compound is substituted at the 6-position, this highlights the tendency for ring hydroxylation.

Table 1: Conceptual In Vitro Biotransformation of this compound

| Metabolic Reaction | Potential Site of Action | Hypothetical Metabolite |

|---|---|---|

| O-Dealkylation | Cyclopropoxy group | 3-Hydroxy-6-isopropylpicolinic acid |

| Aliphatic Hydroxylation | Isopropyl group | 3-Cyclopropoxy-6-(1-hydroxy-1-methylethyl)picolinic acid |

| Aromatic Hydroxylation | Pyridine ring (e.g., C4 or C5) | 3-Cyclopropoxy-4-hydroxy-6-isopropylpicolinic acid |

Development of Targeted Delivery Strategies (conceptual)

To enhance efficacy and minimize potential off-target effects, conceptualizing targeted delivery strategies is a promising research avenue. These strategies aim to concentrate the compound at a specific site of action. wikipedia.org This can be achieved through both passive and active targeting methods. wikipedia.orgnih.gov

Prodrug Approach: The carboxylic acid moiety could be modified to create a prodrug, an inactive precursor that is enzymatically converted to the active this compound in a target tissue. dromicslabs.com

Nanocarrier Encapsulation: The compound could be encapsulated within nanocarriers such as liposomes or polymeric micelles. wikipedia.orgnih.gov These systems can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting or be decorated with ligands for active targeting. nih.govnih.gov

Ligand-Targeted Conjugation: The molecule could be chemically linked to a targeting ligand (e.g., a peptide, antibody, or small molecule) that specifically binds to receptors overexpressed on target cells. dromicslabs.comnih.gov

Table 2: Comparison of Conceptual Targeted Delivery Strategies

| Strategy | Mechanism | Potential Advantages | Key Considerations |

|---|---|---|---|

| Prodrug Design | Chemical modification to create an inactive form that is activated by specific enzymes at the target site. dromicslabs.com | Improved bioavailability, reduced systemic exposure. | Requires knowledge of target tissue-specific enzymes. |

| Liposomal Formulation | Encapsulation within a lipid bilayer vesicle. wikipedia.org | Biocompatible, can carry both hydrophilic and hydrophobic compounds. | Potential for rapid clearance by the reticuloendothelial system. wikipedia.org |

| Polymeric Micelles | Self-assembly of amphiphilic block copolymers to encapsulate the drug in the core. | High stability, small size for tissue penetration. | Polymer biocompatibility and degradation. |

Potential for Integration into Novel Materials Science or Supramolecular Chemistry Frameworks

The structural features of picolinic acid derivatives make them excellent candidates for applications in materials science and supramolecular chemistry. oup.com The pyridine nitrogen and the carboxylic acid group of this compound can act as a bidentate chelating agent for various metal ions, similar to the parent picolinic acid. oup.comwikipedia.org

This chelating ability could be exploited to create:

Metal-Organic Frameworks (MOFs): The compound could serve as an organic linker to construct porous, crystalline MOFs with potential applications in gas storage, separation, or catalysis.

Supramolecular Gels: Picolinic acid isomers are known to form stimuli-responsive metallogels. oup.com The unique cyclopropoxy and isopropyl groups could influence the self-assembly process, potentially leading to gels with novel thermal or mechanical properties.

Co-crystals: The hydrogen-bonding capabilities of the carboxylic acid and pyridine nitrogen can be used to form co-crystals with other molecules, which can alter physical properties like solubility and stability. nih.govresearchgate.net

The steric bulk of the isopropyl and cyclopropoxy groups could be investigated for its influence on the coordination geometry around a metal center and the packing arrangements in the solid state, potentially leading to materials with unique structural and electronic characteristics. researchgate.netnih.gov

Environmental Impact and Ecotoxicological Considerations of Picolinic Acid Derivatives (conceptual)

As with any novel chemical entity, assessing the potential environmental impact is a critical area of future research. Picolinic acid is an intermediate in industrial synthesis and its hydrophilic nature allows it to be easily transported into aquatic environments. mdpi.com Although considered hazardous, some bacterial strains, such as Rhodococcus sp., can biodegrade picolinic acid, often initiating the process with hydroxylation. mdpi.comfao.org

Conceptual research directions should include:

Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation. The presence of the cyclopropoxy and isopropyl groups may alter its persistence in soil and water compared to simpler picolinates.

Ecotoxicity Assessment: Performing standardized tests on representative aquatic organisms (e.g., algae, daphnia, fish) to determine the compound's potential for environmental harm.

Abiotic Degradation: Studying the compound's stability with respect to hydrolysis and photolysis to understand its fate in the environment under various conditions.

These studies are essential for a comprehensive life-cycle assessment and to ensure that any future application is environmentally responsible.

Chemoinformatic and Machine Learning Approaches for De Novo Design and Optimization

Chemoinformatic and artificial intelligence (AI) tools offer powerful, modern approaches to accelerate the design and optimization of new molecules. frontiersin.org These computational methods can be applied to this compound to explore its chemical space and design analogs with improved properties.

Key approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of picolinic acid derivatives with their biological activity or properties.

Generative Models: Using machine learning algorithms like Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs) for the de novo design of novel picolinic acid derivatives. nih.govharvard.edu These models can be trained on existing molecular data and then generate new structures with predicted high activity or other desirable properties. nih.gov

Reinforcement Learning: This approach can be used to fine-tune generative models, guiding them toward molecules that not only have desired biological activity but also possess favorable synthetic accessibility and physicochemical properties. nih.govharvard.edu

These computational strategies can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising candidates. frontiersin.orgharvard.edu

Table 3: Machine Learning Models for De Novo Picolinic Acid Derivative Design

| Model Type | Description | Application |

|---|---|---|

| Recurrent Neural Networks (RNNs) | A type of neural network that excels at processing sequential data, such as molecular SMILES strings. frontiersin.orgnih.gov | Generating novel, valid chemical structures based on patterns learned from a training set. |

| Variational Autoencoders (VAEs) | Generative models that encode molecules into a continuous latent space and then decode points from this space back into new molecular structures. nih.gov | Optimizing molecular properties by navigating the latent space. |

| Generative Adversarial Networks (GANs) | Consist of two competing neural networks, a generator and a discriminator, that work together to create realistic, novel molecules. harvard.edu | Exploring a wide chemical space to discover unique molecular scaffolds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.